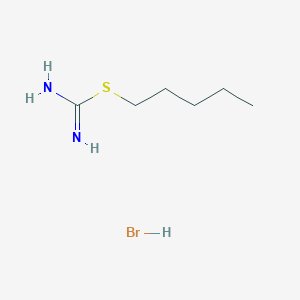
N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, molecular weight, and IUPAC name. It may also include other names the compound is known by.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.Wissenschaftliche Forschungsanwendungen
1. CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System
- Application Summary : This research focuses on the use of N-(2-Hydroxyethyl)-piperazine (HEPZ) in capturing CO2. HEPZ, a derivative of piperazine, has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential replacement for PZ as an activator in the mixed amine system to capture CO2 .
- Methods of Application : The solubility of CO2 in aqueous HEPZ solutions was determined for three HEPZ concentrations and four temperatures. The VLE data for HEPZ-H2O were obtained using a gas–liquid double circulation kettle at pressure 30–100 kPa .
- Results : Using the thermodynamic model, the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system by the aqueous HEPZ solution are predicted and analyzed .
2. Synthesis of N,N-bis-(2-Hydroxyethyl) Oleamide
- Application Summary : This research involves the synthesis of N,N-bis-(2-hydroxyethyl)oleamide (NHEO) using oleic acid and diethanolamine in a 1:1 molar ratio with orthophosphoric acid as a catalyst .
- Methods of Application : The reaction kinetics at 140°C has been evaluated. The reaction follows a first order reaction rate which is in accordance with the proposed reaction mechanism .
- Results : Yield optimization has been performed implementing an L4 Taguchi orthogonal array. The chemical analysis, rheological behavior and stabilizing ability of the product for metal and metal oxide slurries has been investigated .
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the possible hazards it may pose to health and the environment.
Zukünftige Richtungen
This involves discussing potential applications of the compound and areas of future research.
For a specific compound like “N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide”, you would need to consult scientific literature or databases for detailed information. Please note that not all compounds will have information available on all these aspects, especially if they are new or not widely studied. If you have access to a university or a professional institution, they often have subscriptions to scientific databases that you can use. Public databases like PubChem, ChemSpider, and others might also have information on some compounds. If you’re doing this for professional or academic work, always make sure to cite your sources.
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)13(17)15-11-6-5-7-12(18-4)10(11)8-9-16/h5-7,16H,8-9H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQCFCOZILVCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506314 | |
| Record name | N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide | |
CAS RN |
76093-72-6 | |
| Record name | N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)



![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)


